1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2,4,6-trimethylpyrimidine, the compound undergoes nitration, followed by reduction to form the 4,6-dimethylpyrimidin-2-yl intermediate.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized from 1,3,5-trimethyl-1H-pyrazole through a series of reactions including alkylation and cyclization.
Coupling Reaction: The pyrimidine and pyrazole intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Piperidine Carboxamide: The final step involves the formation of the piperidine ring and subsequent amidation to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrazole rings using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, 1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide may serve as a ligand in the study of enzyme interactions or receptor binding studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide: shares similarities with other pyrimidine and pyrazole derivatives.
This compound: can be compared to compounds like This compound and This compound.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H26N6O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3,5-trimethylpyrazol-4-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H26N6O/c1-11-9-12(2)20-18(19-11)24-8-6-7-15(10-24)17(25)21-16-13(3)22-23(5)14(16)4/h9,15H,6-8,10H2,1-5H3,(H,21,25) |
InChI Key |
DCLGCYXMPIIJOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=C(N(N=C3C)C)C)C |
Origin of Product |
United States |
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